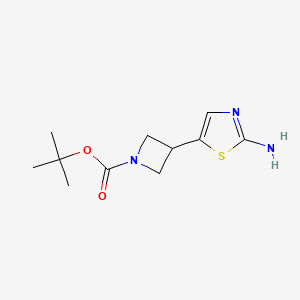

N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by 1H-NMR, 13C-NMR, and IR spectroscopy . The mass spectrometry data indicates a molecular weight of 469 .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Anticancer Activity

A significant body of research has focused on the synthesis and evaluation of thiazole derivatives, including structures similar to N-butyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, for their potential anticancer properties. For instance, compounds with thiazole moieties have been synthesized and evaluated against human tumor cell lines, showcasing varying degrees of anticancer activity. The modification of the thiazole core with different substituents has led to the identification of compounds with considerable potency against specific cancer types, such as lung adenocarcinoma and cervical cancer cells. These findings suggest the therapeutic potential of thiazole derivatives in cancer treatment through selective cytotoxicity and apoptosis induction in cancer cells (Evren et al., 2019), (Wu et al., 2017).

Antibacterial and Antifungal Properties

Research into the antibacterial and antifungal properties of thiazole derivatives has also been conducted, with some studies focusing on the synthesis of novel compounds featuring the thiazole ring. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating broad-spectrum antibacterial and antifungal activities. This suggests that thiazole derivatives, including those similar to this compound, could serve as lead compounds for the development of new antimicrobial agents (Bhoi et al., 2015), (Ramalingam et al., 2019).

Analgesic Activity

The analgesic properties of thiazole derivatives have also been a subject of interest. Studies involving the synthesis of acetamide derivatives, including the thiazole ring, have explored their efficacy in various pain models. These compounds have shown significant analgesic activity, comparable to standard drugs, in models of thermal, mechanical, and chemical-induced pain. This highlights the potential of thiazole derivatives in the development of new analgesic drugs (Kaplancıklı et al., 2012).

Antioxidant and Anti-inflammatory Activities

Furthermore, the antioxidant and anti-inflammatory activities of thiazole derivatives have been evaluated. Compounds bearing the thiazole moiety have been synthesized and tested for their ability to scavenge free radicals and inhibit inflammatory processes. Some of these compounds have exhibited promising antioxidant and anti-inflammatory activities, making them potential candidates for treating oxidative stress-related diseases and inflammation (Koppireddi et al., 2013).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .

Propriétés

IUPAC Name |

N-butyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS2/c1-2-3-8-18-15(20)9-14-11-22-16(19-14)21-10-12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECGBALBDMSBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)

![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)

![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)

![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)

![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)